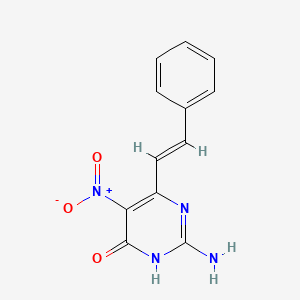
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells. DPI has been used to study the role of ROS in various biological processes and diseases.
Wirkmechanismus
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine inhibits the activity of NADPH oxidase, an enzyme that is responsible for the production of ROS in cells. NADPH oxidase is a multi-subunit enzyme complex that generates superoxide anion (O2-) by transferring electrons from NADPH to molecular oxygen. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine inhibits the transfer of electrons from NADPH to molecular oxygen, thereby preventing the production of O2-.
Biochemical and Physiological Effects:
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. Inhibition of NADPH oxidase by 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to reduce oxidative stress in cells and to protect against cellular damage caused by ROS. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has also been shown to inhibit the activation of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine in lab experiments is its potency as an inhibitor of NADPH oxidase. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to be highly effective at inhibiting NADPH oxidase activity at low concentrations. However, 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine also has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. In addition, 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine can also inhibit other enzymes that are involved in cellular respiration, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine. One area of interest is the development of more stable and potent inhibitors of NADPH oxidase. Another area of interest is the investigation of the role of ROS in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has already been used to study the effects of ROS in these diseases, but further research is needed to fully understand the mechanisms involved. Finally, there is also interest in developing 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine-based therapies for the treatment of diseases that are associated with oxidative stress.
Synthesemethoden
The synthesis of 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine involves the reaction of 2,4-dimethylbenzylamine with 2-nitrobenzaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified using column chromatography. The yield of 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine is typically around 50%.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been extensively used in scientific research to study the role of ROS in various biological processes and diseases. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been used to inhibit the production of ROS in cells and to investigate the effects of ROS on cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-16-7-8-19(17(2)13-16)15-22-9-11-23(12-10-22)21-14-18-5-3-4-6-20(18)24(25)26/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTCQJTVFRSUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362272 |
Source


|
| Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6069-02-9 |
Source


|
| Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)

![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)


![{3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6054132.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)
![N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B6054147.png)
![3-(5-chloro-2-fluorophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054156.png)

![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![N-[1-(4-pyridinyl)propyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6054164.png)